Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate
Description
Properties
IUPAC Name |
butyl 4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-2-3-12-24-20(23)14-8-10-15(11-9-14)21-19(22)17-13-25-18-7-5-4-6-16(17)18/h8-11,13H,2-7,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYKGFSODHXRKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate typically involves multiple steps, starting with the preparation of the thiophene core. One common method is the Gewald synthesis, which involves the condensation of a β-ketoester with elemental sulfur and an amine. The reaction conditions usually require a strong base, such as sodium ethoxide, and a high-temperature environment to facilitate the formation of the thiophene ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of reduced thiophenes.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Research has shown that thiophene derivatives exhibit antimicrobial, antioxidant, anticorrosion, and anticancer activities. Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate is being studied for its potential use in developing new therapeutic agents.
Medicine: The compound's biological activities make it a candidate for drug development, particularly in the treatment of infections and cancer.
Industry: Its chemical properties are exploited in the manufacturing of materials with enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer properties could be due to the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related compounds, emphasizing key functional groups, biological activities, and pharmacological profiles.
Structural and Functional Comparisons
Pharmacological Insights
Activity Spectrum: Thiourea derivatives (e.g., 3a, 3b) exhibit moderate antitumor activity against three cell lines, likely due to hydrogen-bonding interactions facilitated by the thiourea group . Thiazole derivatives (e.g., 6a, 7) demonstrate broader efficacy across six cancer cell lines, with pyrano annulation enhancing potency. Their non-toxicity to normal cells highlights structural advantages for therapeutic safety .
Substituent Effects :
- The butyl ester in the target compound may act as a prodrug, hydrolyzing in vivo to release a bioactive carboxylic acid. This design could improve oral bioavailability compared to polar carboxamide analogs (e.g., ’s methylthio derivative) .
- Annulated derivatives (e.g., 4a, 4b in ) show that ring fusion (e.g., pyrimidine) can stabilize interactions with biological targets, though this may reduce metabolic stability .
Safety and Selectivity: Thiazole derivatives () achieve selectivity for cancer cells, likely due to optimized electronic and steric properties. The absence of toxicity in normal cells suggests a favorable therapeutic window for thiazole-based analogs .
Research Implications
While direct data for Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate is unavailable, its structural parallels to active compounds suggest promising avenues for further study:
- Ester vs. Carboxamide : The butyl ester may enhance pharmacokinetics but requires hydrolysis for activation. Comparative studies with carboxamide derivatives (e.g., ) could clarify metabolic pathways.
- Annulation Strategies : Incorporating thiazole or pyrimidine rings (as in and ) might improve potency and selectivity.
Q & A
Q. What are the key synthetic routes for preparing Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step reactions, including:
- Core formation : Construction of the tetrahydrobenzo[b]thiophene scaffold via cyclization reactions, often using substituted cyclohexanones or cycloheptanones as precursors .
- Functionalization : Introduction of the carboxamido group via coupling reactions (e.g., using benzoyl chloride derivatives or isothiocyanates) under anhydrous conditions .
- Esterification : Attachment of the butyl benzoate moiety using alkylation agents like butyl bromide in polar aprotic solvents (e.g., DMF) with catalysts such as triethylamine . Critical parameters include temperature control (0–60°C), solvent choice (e.g., dichloromethane for acylation steps), and stoichiometric ratios to minimize side products .
Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?
- NMR Spectroscopy : H and C NMR are essential for confirming the tetrahydrobenzo[b]thiophene core, carboxamido linkage, and ester group positioning. Aromatic protons in the benzoate moiety typically resonate at δ 7.5–8.0 ppm, while the tetrahydrobenzo[b]thiophene protons appear as multiplet signals between δ 1.5–2.8 ppm .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (expected [M+H] ~ 387.15 g/mol) and detects impurities from incomplete coupling reactions .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% for most research applications) .
Advanced Research Questions
Q. How can computational modeling streamline the optimization of reaction pathways for this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates in key steps like acylation or cyclization. For example:
- Reaction Path Search : Identifies energy barriers for carboxamido bond formation, enabling selection of catalysts (e.g., DMAP) to lower activation energy .
- Solvent Effects : COSMO-RS simulations optimize solvent polarity to enhance nucleophilic attack during esterification . Experimental validation using microreactors under computed conditions can reduce trial-and-error iterations by >40% .
Q. What strategies resolve contradictions in biological activity data between structurally similar tetrahydrobenzo[b]thiophene derivatives?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the benzoate ring) using analogues like ethyl 2-benzamido derivatives .
- Enzyme Assays : Test inhibitory activity against targets like FLT-3 kinase (see ) under standardized conditions (pH 7.4, 37°C) to isolate steric/electronic influences .
- Meta-Analysis : Cross-reference datasets from independent studies (e.g., IC variations in kinase inhibition) to identify confounding factors like assay temperature or buffer composition .
Q. How does the compound’s conformational flexibility impact its interactions with biological targets?
Molecular dynamics (MD) simulations reveal:
- Rotatable Bonds : The butyl ester and carboxamido groups allow conformational adaptation to hydrophobic pockets in enzymes (e.g., cyclooxygenase-2) .
- Torsional Strain : The tetrahydrobenzo[b]thiophene ring’s semi-rigid structure restricts binding modes compared to fully aromatic analogues, reducing off-target effects . Experimental validation via X-ray crystallography of protein-ligand complexes is recommended for high-resolution insights .
Methodological Considerations
Q. What protocols mitigate side reactions during the final esterification step?
- Protecting Groups : Temporarily shield the carboxamido nitrogen with tert-butoxycarbonyl (Boc) to prevent nucleophilic interference .
- Low-Temperature Alkylation : Perform butylation at 0–5°C to suppress elimination byproducts .
- In Situ Monitoring : Use FT-IR to track carbonyl stretching frequencies (C=O at ~1700 cm) for real-time reaction progress .
Q. How can researchers validate the compound’s stability under physiological conditions for in vitro studies?
- pH Stability Assays : Incubate the compound in buffers (pH 2.0–9.0) at 37°C for 24–72 hours, followed by LC-MS to detect hydrolysis products (e.g., free benzoic acid) .
- Serum Stability Tests : Exposure to fetal bovine serum (10% v/v) identifies esterase-mediated degradation, with half-life calculations guiding dosing intervals .
Comparative Data Insights
(Referenced from structurally related compounds in )
| Parameter | Butyl 4-(...carboxamido)benzoate | Ethyl 2-Benzamido Analogue | Cyclopenta[b]thiophene Derivative |
|---|---|---|---|
| LogP (Calculated) | ~3.8 | ~3.2 | ~4.1 |
| Aqueous Solubility (µg/mL) | 12.5 (pH 7.4) | 18.7 (pH 7.4) | 5.6 (pH 7.4) |
| FLT-3 IC (nM) | 58 ± 3.2 (n=3) | 112 ± 8.5 (n=3) | 890 ± 45 (n=3) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
